The Synthesis and Characterization of 3-Methyltetrahydropyran: A Technical Guide
The Synthesis and Characterization of 3-Methyltetrahydropyran: A Technical Guide
Introduction: 3-Methyltetrahydropyran is a heterocyclic organic compound belonging to the tetrahydropyran (B127337) class of molecules. The tetrahydropyran ring system is a prevalent structural motif found in a wide array of natural products and is a key building block in the synthesis of many pharmaceutical compounds. Its utility stems from its relative stability and the stereochemical control that can be exerted during its synthesis. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and spectroscopic characterization of 3-Methyltetrahydropyran, aimed at researchers, scientists, and professionals in drug development. While a singular "discovery" paper for this specific molecule is not readily identifiable, this document outlines the established chemical principles for its preparation and analysis.
Synthesis of 3-Methyltetrahydropyran
A common and effective method for the synthesis of substituted tetrahydropyrans is the Prins cyclization reaction.[1][2] This reaction involves the acid-catalyzed electrophilic addition of an aldehyde to an alkene.[3] For the synthesis of 3-Methyltetrahydropyran, a suitable starting material would be a homoallylic alcohol that can cyclize upon reaction with formaldehyde.
Experimental Protocol: Synthesis via Prins Cyclization
Materials:
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Paraformaldehyde
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Strong acid catalyst (e.g., sulfuric acid or a Lewis acid like indium(III) chloride)[4]
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Anhydrous aprotic solvent (e.g., dichloromethane)
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Saturated sodium bicarbonate solution
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Brine (saturated sodium chloride solution)
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Anhydrous magnesium sulfate
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Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, separatory funnel, etc.)
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Magnetic stirrer and heating mantle
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Rotary evaporator
Procedure:
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Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a solution of 4-penten-2-ol in the chosen anhydrous aprotic solvent.
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Addition of Reagents: Add paraformaldehyde to the solution.
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Initiation of Reaction: Cool the reaction mixture in an ice bath and slowly add the acid catalyst.
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Reaction Progression: Allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress using an appropriate technique, such as thin-layer chromatography (TLC) or gas chromatography (GC).
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Workup: Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of a saturated sodium bicarbonate solution to neutralize the acid.
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Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., dichloromethane) multiple times.
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Washing and Drying: Combine the organic layers and wash sequentially with water and brine. Dry the organic layer over anhydrous magnesium sulfate.
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Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product can then be purified by fractional distillation or column chromatography to yield pure 3-Methyltetrahydropyran.
Physicochemical Properties
The key physicochemical properties of 3-Methyltetrahydropyran are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₆H₁₂O | [5] |
| Molecular Weight | 100.16 g/mol | [5] |
| CAS Number | 26093-63-0 | [5] |
| IUPAC Name | 3-methyloxane | [5] |
| Density | 0.863 g/mL at 25 °C | [6] |
| Boiling Point | 124-126 °C | [6] |
Spectroscopic Characterization
The structural elucidation of 3-Methyltetrahydropyran relies on standard spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
¹H NMR Data (Predicted): Solvent: CDCl₃, Frequency: 400 MHz
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| ~3.8 - 3.2 | Multiplet | 3H | H-2, H-6 |
| ~1.8 - 1.2 | Multiplet | 5H | H-3, H-4, H-5 |
| ~0.9 | Doublet | 3H | -CH₃ |
¹³C NMR Data: Solvent: CDCl₃
| Chemical Shift (δ) ppm | Carbon Assignment |
| ~73 | C-2 |
| ~68 | C-6 |
| ~35 | C-4 |
| ~32 | C-3 |
| ~26 | C-5 |
| ~22 | -CH₃ |
Note: Specific chemical shifts and multiplicities can vary based on the solvent and the specific stereoisomer.[7]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. For 3-Methyltetrahydropyran, the key absorption bands are associated with C-H and C-O bonds.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2950 - 2850 | Strong | C-H stretching (alkane) |
| 1470 - 1450 | Medium | C-H bending |
| 1100 - 1050 | Strong | C-O-C stretching (ether) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
| m/z | Interpretation |
| 100 | Molecular ion (M⁺) |
| 85 | Loss of a methyl group (-CH₃) |
| 57 | Further fragmentation |
| 43 | Common alkyl fragment |
Note: The fragmentation pattern can provide clues to the structure of the molecule.[8]
Experimental Protocol: Spectroscopic Analysis
NMR Spectroscopy:
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Sample Preparation: Dissolve approximately 5-10 mg of the purified 3-Methyltetrahydropyran in about 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.
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Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 MHz).
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Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction) to obtain the final spectra.
IR Spectroscopy:
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Sample Preparation: Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr) or directly onto the crystal of an ATR-FTIR spectrometer.
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Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
Mass Spectrometry:
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Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via gas chromatography (GC-MS) for a volatile liquid like 3-Methyltetrahydropyran.
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Ionization: Ionize the sample using a suitable method, such as electron ionization (EI).
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Data Acquisition: Record the mass-to-charge ratio of the resulting ions.
Biological Context
The tetrahydropyran ring is a common feature in many biologically active natural products, including some carbohydrates and polyether antibiotics.[9] Its presence can influence the molecule's conformation, solubility, and ability to interact with biological targets. While specific biological activities for 3-Methyltetrahydropyran are not extensively documented in publicly available literature, the broader class of substituted tetrahydropyrans has been investigated for various therapeutic applications. For instance, some tetrahydropyran derivatives have been explored as potential anti-cancer agents. The synthesis of various substituted tetrahydropyrans is a key area of research in medicinal chemistry for the development of new therapeutic agents.
Conclusion
3-Methyltetrahydropyran serves as a fundamental example of the tetrahydropyran class of heterocyclic compounds. Its synthesis, primarily through methods like the Prins cyclization, is well-established in the principles of organic chemistry. The characterization of its structure is straightforward using modern spectroscopic techniques, including NMR, IR, and mass spectrometry. While this specific molecule may not have extensive documented biological applications, it represents a valuable structural motif, and the methodologies for its synthesis and characterization are foundational for the development of more complex and potentially bioactive molecules within the broader family of tetrahydropyrans. This guide provides a solid technical foundation for researchers and professionals working with this important class of compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prins reaction - Wikipedia [en.wikipedia.org]
- 4. Tetrahydropyran synthesis [organic-chemistry.org]
- 5. Tetrahydro-3-methyl-2H-pyran | C6H12O | CID 117721 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 26093-63-0 CAS MSDS (3-METHYLTETRAHYDROPYRAN) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. spectrabase.com [spectrabase.com]
- 8. 2H-Pyran, tetrahydro-3-methyl- [webbook.nist.gov]
- 9. Synthesis of Polysubstituted Tetrahydropyrans by Stereoselective Hydroalkoxylation of Silyl Alkenols: En Route to Tetrahydropyranyl Marine Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
